4-Hydroxy-3-methoxyphenyl O-beta-D-(6'-O-syringate)glucopyraside
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Overview
Description
4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside is a phenolic glycoside compound isolated from the bark of Juglans mandshurica MAXIM. var. sieboldiana MAKINO This compound is known for its unique structure, which includes a glucopyranoside moiety linked to a syringate group
Preparation Methods
The preparation of 4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside involves the extraction and isolation from natural sources such as the bark of Juglans mandshurica . The process typically includes the following steps:
Chemical Reactions Analysis
4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups are believed to play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound may inhibit inflammatory pathways by modulating the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside can be compared with other similar phenolic glycosides, such as:
4-Hydroxy-2-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside: This compound has a similar structure but differs in the position of the methoxy group.
2-Hydroxy-4-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside: Another similar compound with a different hydroxyl and methoxy group arrangement.
Properties
Molecular Formula |
C22H26O12 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O12/c1-29-13-8-11(4-5-12(13)23)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3 |
InChI Key |
IXDFDPOPSXBXHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C=C3)O)OC)O)O)O |
Origin of Product |
United States |
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